molecular formula C14H11NO5 B3286822 3-[(4-Nitrophenoxy)methyl]benzoic acid CAS No. 832739-66-9

3-[(4-Nitrophenoxy)methyl]benzoic acid

Cat. No. B3286822
CAS RN: 832739-66-9
M. Wt: 273.24 g/mol
InChI Key: DWVGGEQDFZYPQD-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenoxy)methyl]benzoic acid, also known as NPMBA, is an essential organic compound that belongs to the family of benzoic acids. It is a nitrated carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 3-Methyl-4-nitrobenzoic acid was synthesized via oxidation of 2,4-dimethylnitrobenzene with molecular oxygen catalyzed by cobalt acetate in acetic acid in the presence of an initiator .


Molecular Structure Analysis

The molecular formula of 3-[(4-Nitrophenoxy)methyl]benzoic acid is C14H11NO5 . Its molecular weight is 273.24 g/mol.

Scientific Research Applications

Synthesis and Drug Development

  • Synthesis of Cardiotonic Drugs: 2-Methoxy-4-(methylsulfanyl)benzoic acid, a compound related to 3-[(4-Nitrophenoxy)methyl]benzoic acid, is used in the synthesis of cardiotonic drugs like Sulmazole and Isomazole. This synthesis process is significant in drug development (Lomov, 2019).

Cell Migration and Cancer Research

  • Inhibiting Tumor Cell Migration: Research on a related compound, 4-methyl-3-nitro-benzoic acid, demonstrates its potential in inhibiting the migration of various malignant tumor cells. This can be crucial in cancer treatment strategies (Li et al., 2010).

Material Science and Polymer Research

  • Polyaniline Doping: Benzoic acid derivatives, such as 4-nitrobenzoic acid, are employed as dopants for polyaniline. This has implications in material science, particularly in the development of conductive polymers (Amarnath & Palaniappan, 2005).

Photoluminescent Materials

  • Lanthanide Coordination Compounds: 3-[(4-Nitrophenoxy)methyl]benzoic acid derivatives have been used to study the photophysical properties of lanthanide coordination compounds. These studies contribute to the development of materials with unique luminescent properties (Sivakumar et al., 2010).

Environmental Science

  • Nitric Oxide Reactions in Aqueous Solutions: Studies on the reactivity of nitrate radicals with compounds like 4-methyl-3-nitrobenzoic acid in aqueous solutions provide insights into environmental processes and the impact of these compounds in atmospheric chemistry (Umschlag et al., 2002).

Crystallography

  • Crystal Structure Analysis: Research on benzoic acid derivatives, including substituted compounds, contributes to crystallography by providing data on molecular structures and interactions. This is essential for understanding the properties of these compounds at a molecular level (Pramanik et al., 2019).

properties

IUPAC Name

3-[(4-nitrophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-3-1-2-10(8-11)9-20-13-6-4-12(5-7-13)15(18)19/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVGGEQDFZYPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285112
Record name 3-[(4-Nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Nitrophenoxy)methyl]benzoic acid

CAS RN

832739-66-9
Record name 3-[(4-Nitrophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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